Nqdi-1

概要

説明

準備方法

Synthetic Routes and Reaction Conditions

NQDI-1 can be synthesized through a multi-step organic synthesis process. The key steps involve the formation of the naphthoquinoline core structure, followed by the introduction of functional groups to achieve the desired inhibitory activity. The synthetic route typically involves the following steps:

Formation of the Naphthoquinoline Core: This step involves the cyclization of appropriate precursors to form the naphthoquinoline skeleton.

Functional Group Introduction: Various functional groups are introduced to the core structure to enhance the inhibitory activity against ASK1.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. The key considerations include optimizing reaction conditions, ensuring high yield and purity, and adhering to safety and environmental regulations. The compound is typically produced in bulk quantities and stored under controlled conditions to maintain its stability .

化学反応の分析

Types of Reactions

NQDI-1 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: this compound can be reduced to form reduced derivatives.

Substitution: Various substitution reactions can be performed to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions include oxidized and reduced derivatives of this compound, as well as substituted analogs with varying functional groups .

科学的研究の応用

Neuroprotection

NQDI-1 has shown significant promise in protecting neuronal cells from damage caused by oxidative stress and apoptosis. Studies indicate that this compound administration improves neurological function in models of early brain injury following subarachnoid hemorrhage (SAH). For instance:

- Case Study : In a rat model of SAH, this compound was administered intracerebroventricularly one hour post-injury. Results demonstrated significant reductions in oxidative stress markers and neuronal apoptosis, leading to improved short-term and long-term neurological outcomes .

Ischemic Injury Mitigation

The compound has been evaluated for its protective effects against ischemia-reperfusion injury across various organs:

- Renal Protection : In studies involving acute ischemic renal injury, this compound effectively reduced cell apoptosis and improved renal function by inhibiting the ASK1 signaling pathway .

- Cardiac Protection : Research using mouse models of myocardial ischemia-reperfusion injury indicated that pre-treatment with this compound significantly reduced tissue damage compared to controls.

Oxidative Stress Regulation

This compound's ability to mitigate oxidative stress has been documented in several studies:

- Testicular Histology : In a model assessing testicular damage due to oxidative stress, this compound treatment preserved testicular histology and spermatogenesis while reducing germ cell apoptosis .

Data Tables

| Application Area | Study Focus | Key Findings |

|---|---|---|

| Neuroprotection | Early brain injury (SAH) | Improved neurological function; reduced apoptosis |

| Ischemic Injury | Acute renal injury | Decreased cell death; enhanced renal function |

| Oxidative Stress | Testicular damage | Preservation of histology; reduction in apoptosis |

作用機序

NQDI-1 exerts its effects by selectively inhibiting apoptosis signal-regulating kinase 1 (ASK1). ASK1 is a key regulator of cell fate, particularly in response to stress signals. By inhibiting ASK1, this compound modulates the downstream signaling pathways, including the c-Jun N-terminal kinases (JNK) and p38 mitogen-activated protein kinases (MAPK) pathways. This inhibition leads to reduced cell apoptosis and neuroprotection in various injury models .

類似化合物との比較

NQDI-1 is unique in its selective inhibition of ASK1. Similar compounds include:

Paeoniflorin: Another inhibitor of ASK1, known for its neuroprotective and anti-inflammatory properties.

Stavudine: A nucleoside reverse transcriptase inhibitor with activity against HIV, also affecting apoptosis pathways.

5-Fluorouracil: An antitumor agent that induces apoptosis through thymidylate synthase inhibition.

This compound stands out due to its high selectivity and potency in inhibiting ASK1, making it a valuable tool in scientific research and potential therapeutic applications .

生物活性

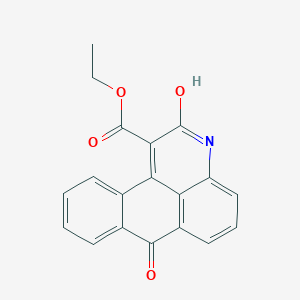

NQDI-1 (ethyl-2,7-dioxo-2,7-dihydro-3H-naphtho(1,2,3-de)quinoline-1-carboxylate) is a selective inhibitor of apoptosis signal-regulating kinase 1 (ASK1), a critical regulator in various cellular stress responses, including oxidative stress and apoptosis. This compound has garnered attention for its potential therapeutic applications in neuroprotection and other areas due to its ability to modulate ASK1 activity.

ASK1 is a member of the mitogen-activated protein kinase (MAPK) family and plays a significant role in mediating cellular responses to stress. When activated, ASK1 can lead to the phosphorylation of downstream kinases such as JNK and p38, which are involved in promoting apoptosis and inflammatory responses. This compound inhibits ASK1 activity, thereby reducing oxidative stress and neuronal apoptosis in various models of injury.

Neuroprotective Effects

A study conducted on rats with subarachnoid hemorrhage (SAH) demonstrated that treatment with this compound significantly improved neurological function and reduced both oxidative stress and neuronal apoptosis. The compound was administered intracerebroventricularly one hour after SAH induction. Key findings included:

- Improvement in Neurological Scores : Short-term neurological function was assessed using modified Garcia scores and beam balance tests, while long-term function was evaluated through the rotarod test and Morris water maze test.

- Biochemical Analysis : Western blotting showed significant reductions in phosphorylated ASK1 (p-ASK1), p38, JNK, and pro-apoptotic markers like Bax, alongside increases in protective proteins such as heme oxygenase 1 and Bcl-2 .

Testicular Protection

Another study focused on testicular ischemia-reperfusion injury (tIRI), revealing that this compound effectively mitigated oxidative damage and apoptosis in testicular tissues. Key results included:

- Histological Preservation : this compound-treated rats exhibited histological outcomes comparable to sham controls.

- Oxidative Stress Reduction : The compound significantly inhibited markers of oxidative stress, maintaining normal levels of the thioredoxin system components .

Data Tables

| Study Focus | Key Findings | Methodology |

|---|---|---|

| Subarachnoid Hemorrhage | Improved neurological function; reduced apoptosis | Rat model; behavioral tests; Western blotting |

| Testicular Ischemia | Preserved histology; reduced oxidative stress | Rat model; histological analysis; biochemical assays |

Case Study 1: Subarachnoid Hemorrhage Model

In a controlled experiment involving 191 rats, this compound was shown to improve neurological outcomes post-SAH. The treatment resulted in decreased levels of apoptotic markers and improved performance on cognitive tests, indicating its potential as a therapeutic agent for brain injuries .

Case Study 2: Testicular Ischemia-Reperfusion Injury

In another investigation involving tIRI models, this compound administration led to significant improvements in testicular histology and function. The study highlighted the compound's role in regulating oxidative stress pathways, showcasing its protective effects against germ cell apoptosis .

特性

IUPAC Name |

ethyl 8,15-dioxo-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12-heptaene-16-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13NO4/c1-2-24-19(23)16-15-10-6-3-4-7-11(10)17(21)12-8-5-9-13(14(12)15)20-18(16)22/h3-9H,2H2,1H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFJGFNHRMPMALC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2C3=CC=CC=C3C(=O)C4=C2C(=CC=C4)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24784499 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。